Core Chemical and Physical Properties
Core Chemical and Physical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-D-Chg-OH
For researchers, scientists, and professionals in drug development, a thorough understanding of the building blocks used in peptide synthesis is paramount. Fmoc-D-Chg-OH (N-α-Fmoc-D-cyclohexylglycine) is a non-proteinogenic amino acid derivative valued for its unique structural properties. The bulky cyclohexyl side chain introduces hydrophobicity and steric hindrance, which can significantly influence the conformational stability and proteolytic resistance of synthetic peptides. This guide provides a comprehensive overview of its chemical properties and its application in Solid-Phase Peptide Synthesis (SPPS).
Fmoc-D-Chg-OH is a white to off-white solid powder.[1] Its fundamental properties are essential for its proper handling, storage, and use in synthetic protocols. Storage in a dry, room-temperature environment is recommended.[2]
| Property | Value | Citation(s) |
| CAS Number | 198543-96-3 | [2] |
| Molecular Formula | C₂₃H₂₅NO₄ | [2] |
| Molecular Weight | 379.45 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 180-184 °C (for L-isomer) | [1] |
| Optical Rotation | [α]D²⁰ = -6 ± 2° (c=1 in MeOH) (Inferred from L-isomer) | [1] |
| Solubility | Soluble in DMF, DMSO, Dichloromethane, Chloroform, Acetone, Ethyl Acetate | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the verification of the compound's identity and purity. While a dedicated spectrum for Fmoc-D-Chg-OH is not publicly available, the expected chemical shifts and vibrational frequencies can be reliably predicted based on its constituent functional groups.
Expected ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (δ, ppm) | Citation(s) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad) | [4][5][6] |
| Fmoc Aromatic (Ar-H) | 7.2 - 7.8 | [5][6] |
| Amide (-NH) | ~5.0 - 8.0 (broad) | [5] |
| Fmoc Methine (-CH-) | ~4.2 - 4.4 | [5] |
| Fmoc Methylene (-CH₂-) | ~4.1 - 4.3 | [5] |
| α-Proton (-CH(NH)-) | ~3.7 - 4.1 | [4][7] |
| Cyclohexyl Protons (-CH-, -CH₂-) | 1.0 - 2.0 | [7][8] |
Expected ¹³C NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (δ, ppm) | Citation(s) |
| Carboxylic Acid (-COOH) | 170 - 185 | [9][10] |
| Urethane Carbonyl (Fmoc, -O(C=O)N-) | 155 - 157 | [11] |
| Fmoc Aromatic Quaternary | 141 - 144 | [11] |
| Fmoc Aromatic (-CH=) | 120 - 128 | [9][11] |
| Fmoc Methine (-CH-) | ~47 | [11] |
| Fmoc Methylene (-CH₂-) | ~67 | [11] |
| α-Carbon (-CH(NH)-) | 50 - 65 | [9][10] |
| Cyclohexyl Carbons (-CH-, -CH₂-) | 25 - 45 | [9][10] |
Expected Infrared (IR) Absorption Frequencies
| Bond Vibration | Expected Wavenumber (cm⁻¹) | Citation(s) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | [12][13] |
| C-H Stretch (Aromatic, Fmoc) | 3000 - 3100 | [13][14] |
| C-H Stretch (Aliphatic, Cyclohexyl) | 2850 - 3000 | [13][14] |
| C=O Stretch (Carboxylic Acid) | 1690 - 1760 (strong) | [12][13] |
| C=O Stretch (Urethane, Fmoc) | 1680 - 1720 (strong) | [12][15] |
| C=C Stretch (Aromatic, Fmoc) | 1400 - 1600 (multiple) | [13][14] |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | [12][13] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-Chg-OH is as a building block in Fmoc-based SPPS. The incorporation of a D-amino acid enhances proteolytic stability, while the bulky cyclohexyl side chain can be used to induce specific secondary structures in the resulting peptide.
Experimental Protocols
Due to the steric hindrance from the cyclohexyl group, coupling Fmoc-D-Chg-OH can be challenging and may require optimized protocols to ensure high efficiency and prevent deletion sequences.
Protocol 1: Coupling of Sterically Hindered Fmoc-D-Chg-OH
This protocol utilizes a potent uronium salt activating agent, HATU, and recommends a double coupling strategy to maximize yield.
-
Resin Preparation:
-
Start with the deprotected peptide-resin (possessing a free N-terminal amine).
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-D-Chg-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
-
First Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
Drain the reaction solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents.
-
-
Second Coupling (Recommended):
-
Prepare a fresh solution of activated Fmoc-D-Chg-OH as described in Step 2.
-
Add this solution to the washed resin and allow the reaction to proceed for another 45-60 minutes.
-
-
Final Wash:
-
Drain the vessel and wash the resin extensively with DMF (3-5 times) and then Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 15-30 minutes.
-
Drain and wash thoroughly with DMF to yield the resin with the newly coupled D-Chg residue and a free N-terminal amine, ready for the next cycle.
-
Role in Enhancing Peptide Stability
A primary driver for incorporating D-amino acids like D-Chg into peptide therapeutics is to increase their resistance to enzymatic degradation. Proteases, which are chiral enzymes, are highly specific for L-amino acid substrates. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer in-vivo half-life.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cenmed.com [cenmed.com]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. web.pdx.edu [web.pdx.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bhu.ac.in [bhu.ac.in]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Interpreting IR Spectra [chemistrysteps.com]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
